molecular formula C17H17BrN2O2 B11113377 2-(2-bromo-4-methylphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

2-(2-bromo-4-methylphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11113377
M. Wt: 361.2 g/mol
InChI Key: QDVYVFAJTSCXAN-VXLYETTFSA-N
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Description

2-(2-BROMO-4-METHYLPHENOXY)-N’~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. Its structure includes a brominated phenoxy group and a hydrazide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

The synthesis of 2-(2-BROMO-4-METHYLPHENOXY)-N’~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-bromo-4-methylphenol and 4-methylbenzaldehyde.

    Formation of Phenoxy Acetohydrazide: The 2-bromo-4-methylphenol is reacted with chloroacetyl chloride to form 2-(2-bromo-4-methylphenoxy)acetohydrazide.

    Condensation Reaction: The acetohydrazide is then condensed with 4-methylbenzaldehyde under acidic or basic conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

2-(2-BROMO-4-METHYLPHENOXY)-N’~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazide group to amines or other reduced forms.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and catalysts like palladium or copper.

Scientific Research Applications

2-(2-BROMO-4-METHYLPHENOXY)-N’~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its hydrazide moiety.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-BROMO-4-METHYLPHENOXY)-N’~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The phenoxy group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-(2-BROMO-4-METHYLPHENOXY)-N’~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE include:

    2-(2-Bromo-4-methylphenoxy)-N-(2-nitrophenyl)acetamide: Similar structure but with a nitrophenyl group instead of a hydrazide.

    2-Bromo-4-methylacetanilide: Contains a brominated phenyl group but lacks the hydrazide moiety.

    2-(2-Bromo-4-methylphenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide: Similar structure with additional hydroxyl groups on the benzylidene moiety.

Properties

Molecular Formula

C17H17BrN2O2

Molecular Weight

361.2 g/mol

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17BrN2O2/c1-12-3-6-14(7-4-12)10-19-20-17(21)11-22-16-8-5-13(2)9-15(16)18/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+

InChI Key

QDVYVFAJTSCXAN-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)C)Br

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)C)Br

Origin of Product

United States

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